rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride
Description
rac-[(2R,3S)-2-(1-Methyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride is a chiral small molecule featuring an oxolane (tetrahydrofuran) ring fused to a methyl-substituted imidazole moiety. The compound’s stereochemistry (rac-(2R,3S)) and dihydrochloride salt formulation enhance its solubility and stability, making it suitable for pharmaceutical and biochemical research.
Properties
IUPAC Name |
[(2R,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-4-3-11-9(12)8-7(6-10)2-5-13-8;;/h3-4,7-8H,2,5-6,10H2,1H3;2*1H/t7-,8+;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRSYUGUCJWXOS-OXOJUWDDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCO2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@H]2[C@@H](CCO2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Imidazole Moiety: The imidazole group is introduced through a substitution reaction, where a suitable imidazole derivative reacts with the oxolane intermediate.
Formation of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole or oxolane moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while reduction may yield fully saturated derivatives.
Scientific Research Applications
rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The oxolane ring may also play a role in the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s core structure can be compared to derivatives with variations in:
- Heterocyclic rings : Imidazole vs. triazole, pyrazole, or morpholine.
- Substituents : Methyl, ethyl, or aryl groups.
- Functional groups : Methanamine, carboxylic acid, or aldehyde.
Table 1: Structural and Physicochemical Comparisons
*Solubility data inferred where available.
Key Research Findings
Morpholine-containing analogs () introduce conformational rigidity, which could optimize binding pocket occupancy in enzyme inhibitors .
Functional Group Modifications :
Q & A
Basic: What are the key considerations in synthesizing rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride to ensure correct stereochemistry?
Answer:
Synthesis requires precise control over stereochemistry, particularly at the oxolane ring positions (2R,3S). Key steps include:
- Cyclization : Formation of the oxolane ring via acid- or base-catalyzed cyclization of diol precursors, ensuring retention of chiral centers .
- Coupling Reactions : Introducing the 1-methylimidazole moiety through nucleophilic substitution or metal-catalyzed cross-coupling, with careful monitoring of reaction pH and temperature to avoid racemization .
- Purification : High-performance liquid chromatography (HPLC) or chiral column chromatography to isolate the desired stereoisomer .
- Salt Formation : Treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability .
Advanced: How can researchers resolve contradictions in biological activity data arising from stereoisomerism in this compound?
Answer:
Contradictions often stem from differing enantiomer activities. Methodological approaches include:
- Enantiomeric Separation : Use of chiral stationary phases in HPLC or supercritical fluid chromatography (SFC) to isolate individual stereoisomers .
- Comparative Bioassays : Testing separated enantiomers in parallel assays (e.g., enzyme inhibition, receptor binding) to identify active forms. For example, highlights SPR/ITC for quantifying binding affinities .
- X-ray Crystallography : Structural analysis of enantiomer-target complexes to correlate stereochemistry with activity .
Basic: What analytical methods are recommended for confirming the structural integrity and purity of this compound?
Answer:
- NMR Spectroscopy : 1H/13C NMR to verify stereochemistry and detect impurities (>98% purity threshold) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and detect byproducts .
- Elemental Analysis : Quantifying C, H, N, and Cl to validate salt stoichiometry .
- X-ray Diffraction : Resolving crystal structure to confirm absolute configuration .
Advanced: What experimental approaches are used to study the interaction of this compound with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Real-time kinetic analysis of binding to receptors/enzymes, as noted in for affinity measurements .
- Isothermal Titration Calorimetry (ITC) : Quantifying thermodynamic parameters (ΔH, ΔS) of interactions .
- Molecular Dynamics Simulations : Predicting binding modes and identifying key residues influencing activity .
- Enzyme Inhibition Assays : Dose-response studies with substrates like ATP or NAD+ to determine IC50 values .
Basic: How does the dihydrochloride salt form influence the compound's physicochemical properties?
Answer:
- Solubility : The salt form increases aqueous solubility, critical for in vitro assays (e.g., cell culture or enzymatic studies) .
- Stability : Enhanced hygroscopic resistance and shelf-life compared to the free base, as noted in for similar compounds .
- Bioavailability : Improved membrane permeability in pharmacological assays due to ionizable amine groups .
Advanced: What strategies are employed to optimize reaction conditions for high-yield synthesis while maintaining stereochemical fidelity?
Answer:
- Design of Experiments (DoE) : Statistical optimization of variables (temperature, solvent polarity, catalyst loading) to maximize yield without compromising stereochemistry .
- In-line Monitoring : Techniques like FTIR or Raman spectroscopy to track reaction progress and detect intermediates .
- Catalyst Screening : Evaluating chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric synthesis steps .
- Scale-up Protocols : Transitioning from batch to flow chemistry to maintain control over exothermic reactions during industrial-scale production .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact, as emphasized in Safety Data Sheets ( ) .
- Ventilation : Use of fume hoods to avoid inhalation of HCl vapors during salt formation .
- Incompatibility Management : Avoid strong oxidizers (e.g., KMnO4) to prevent hazardous decomposition .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Answer:
- Functional Group Modifications : Introducing halogens or methyl groups to the imidazole ring to improve binding ( notes halogenation increases potency against cancer cells) .
- Scaffold Hybridization : Merging oxolane and triazole moieties (as in ) to exploit synergistic interactions .
- Computational SAR : QSAR models to predict bioactivity of virtual libraries, followed by synthesis and validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
